

chemical reactivity of 3-Bromo-2-methoxypyridine

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Compound of Interest

Compound Name: 3-Bromo-2-methoxypyridine

Cat. No.: B087399

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An In-depth Technical Guide to the Chemical Reactivity of **3-Bromo-2-methoxypyridine**

Abstract

3-Bromo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and material science.[1][2][3] Its unique arrangement of a reactive bromine atom, an activating methoxy group, and the pyridine core allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its reactivity, focusing on key reactions such as palladium-catalyzed cross-couplings, metal-halogen exchange, and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

3-Bromo-2-methoxypyridine (CAS No: 13472-59-8) is a high-purity derivative of pyridine.[2] It is typically supplied as a colorless to pale yellow liquid.[2] The compound's reactivity is largely defined by the interplay between the electron-withdrawing pyridine ring, the electron-donating methoxy group at the 2-position, and the bromine atom at the 3-position, which serves as a versatile handle for synthetic modifications.[2]

Property	Value	Reference
Molecular Formula	C ₆ H ₆ BrNO	[2]
Molecular Weight	188.02 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Purity	≥96–99%	[2]
Density	1.5856 g/mL at 25°C	[2]
Refractive Index	n _D /20 = 1.566	[2]
Solubility	Soluble in organic solvents (DMSO, methanol); limited water solubility.	[2][4]
Storage	Store in a dark, cool, dry place under an inert atmosphere.	[2]

Synthesis of 3-Bromo-2-methoxypyridine

A common laboratory-scale synthesis involves the nucleophilic substitution of a chloro-precursor.[4]

Reaction Scheme: 2-chloro-3-bromopyridine reacts with sodium methoxide in a suitable solvent like N,N-dimethylformamide (DMF) to yield **3-bromo-2-methoxypyridine**.

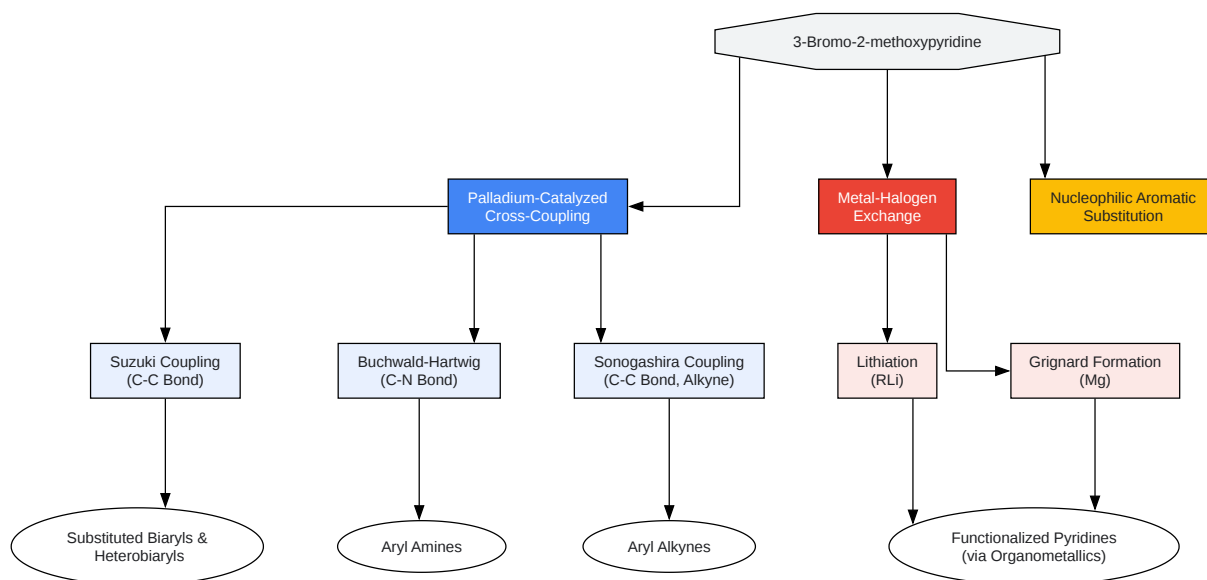
Experimental Protocol: Synthesis from 3-Bromo-2-chloropyridine[4]

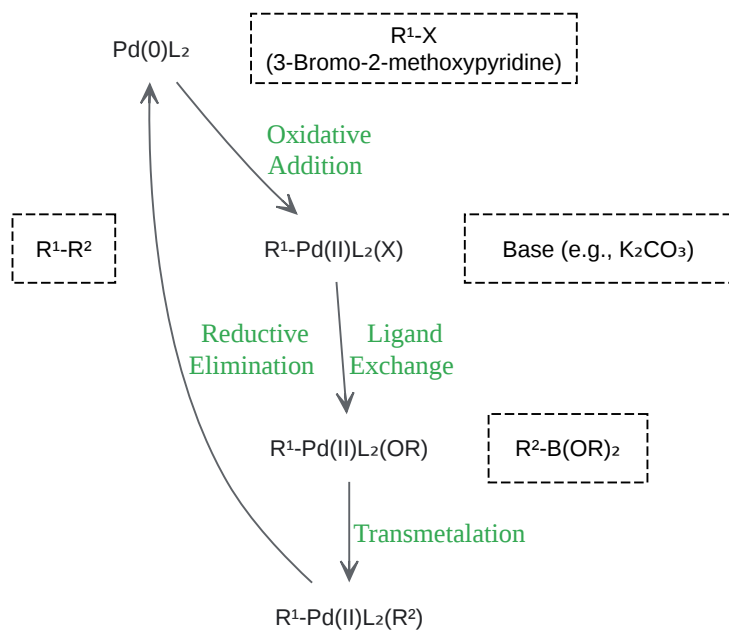
- Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (30 mL).
- To this solution, add a 28% methanolic solution of sodium methoxide (5.73 g).
- Heat the reaction mixture to 80°C and stir for 30 minutes.
- Monitor the reaction for completion (e.g., by TLC or GC-MS).

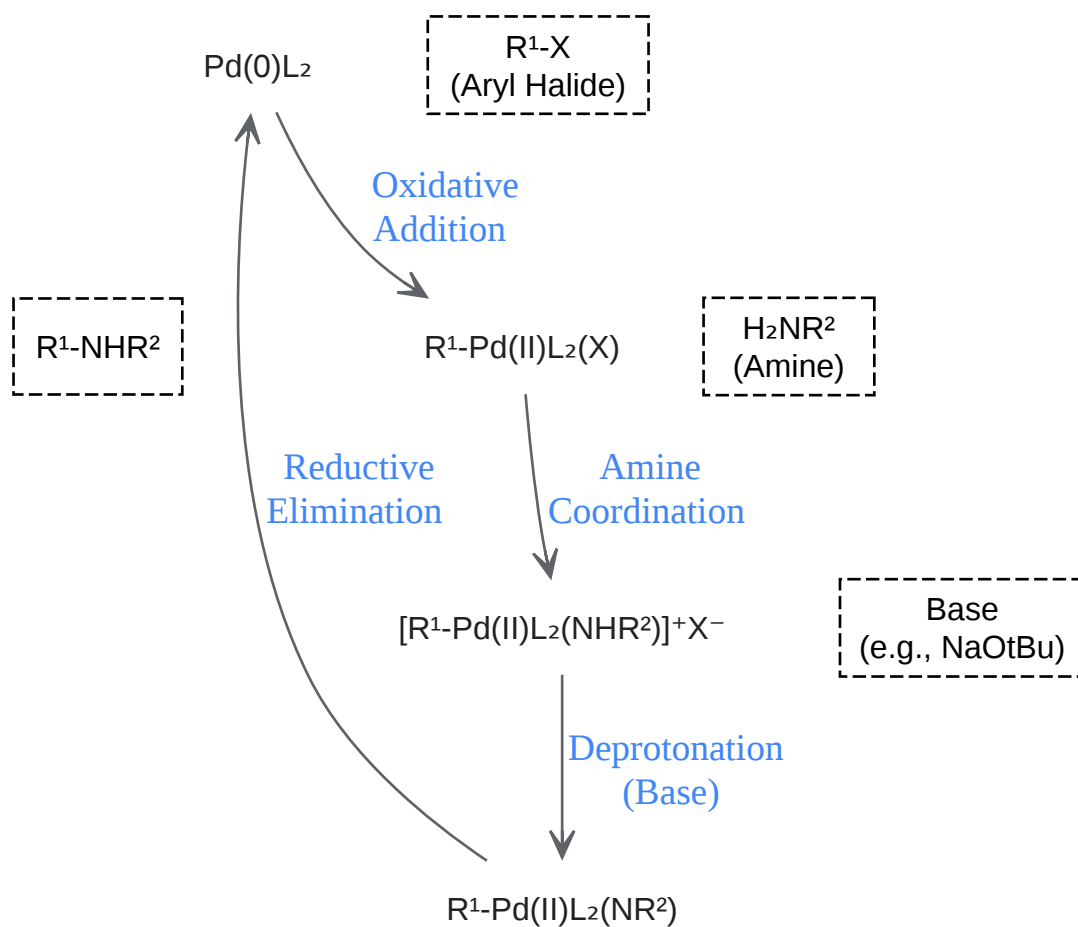
- After completion, cool the mixture to room temperature and quench the reaction by adding water.
- Extract the product with ethyl acetate. Combine the organic phases.
- Wash the organic phase sequentially with water and a saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by concentration under reduced pressure to obtain the crude product as a light yellow oil (yield: 4.43 g).

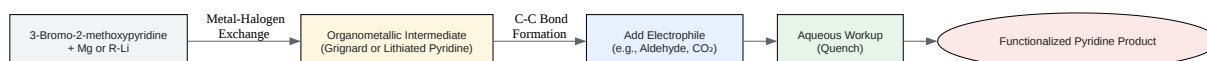
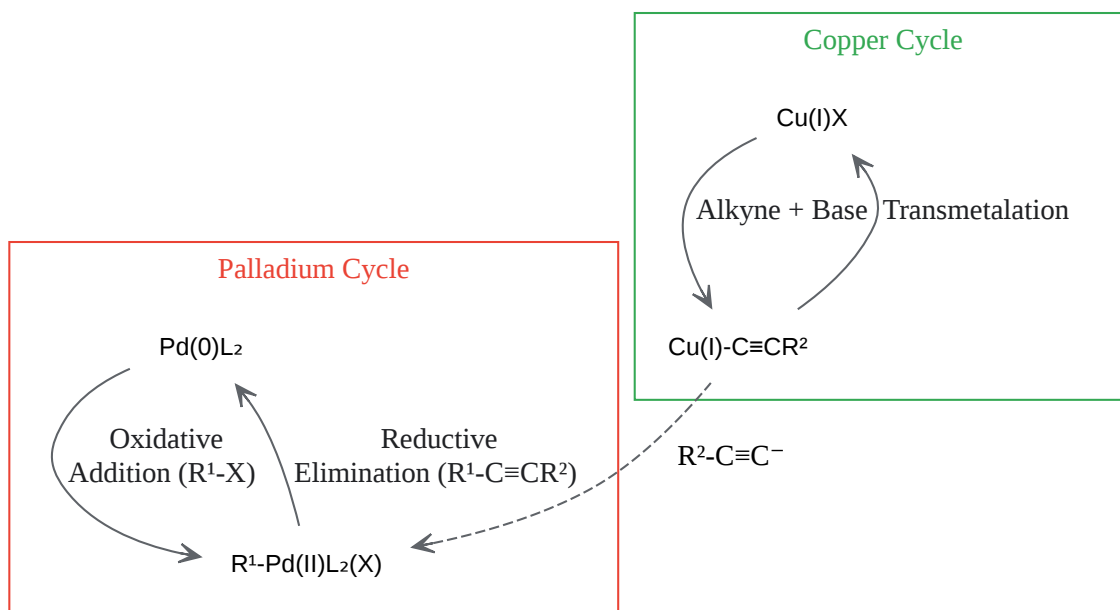
Core Chemical Reactivity

The reactivity of **3-bromo-2-methoxypyridine** is dominated by the C-Br bond, making it an ideal substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.









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